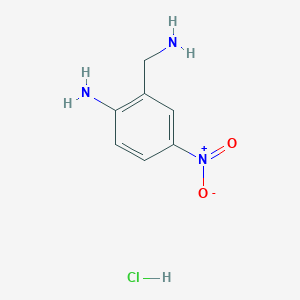

2-(Aminomethyl)-4-nitroaniline hydrochloride

Descripción general

Descripción

2-(Aminomethyl)-4-nitroaniline hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-nitroaniline hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the aminomethyl group. One common method includes the nitration of 4-nitroaniline, followed by a reductive amination process to introduce the aminomethyl group. The final step involves the conversion to the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

2-(Aminomethyl)-4-nitroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-4-nitroaniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Aminomethyl)-5-nitroaniline hydrochloride

- 4-(Aminomethyl)-2-nitroaniline hydrochloride

- 2-(Aminomethyl)-4-chloroaniline hydrochloride

Uniqueness

2-(Aminomethyl)-4-nitroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and nitro groups allows for versatile reactivity and a wide range

Actividad Biológica

2-(Aminomethyl)-4-nitroaniline hydrochloride, with the molecular formula C₇H₉ClN₄O₂ and a molecular weight of approximately 203.63 g/mol, is a significant compound in various scientific fields. This compound features both an aminomethyl group and a nitro group attached to an aniline ring, which enhances its solubility in water and broadens its applicability in chemistry and biology.

The compound undergoes various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group under specific conditions.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The aminomethyl group can participate in substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, while the nitro group can engage in redox reactions, influencing the compound's biological effects.

Applications in Research

This compound has been investigated for several biological applications:

- Enzyme Interactions : It serves as a probe in biochemical assays, helping to study enzyme interactions.

- Drug Development : Its derivatives are explored for potential therapeutic effects, particularly in medicinal chemistry.

- Biomedical Applications : Polymers synthesized from this compound exhibit biocompatibility, making them suitable for biomedical applications.

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest potential applications in developing antimicrobial agents .

Study on Enzyme Inhibition

Another study focused on the inhibition of specific enzymes by this compound. It was found to inhibit the activity of certain proteases, which are crucial for various biological processes. The inhibition kinetics were analyzed, revealing a competitive inhibition mechanism:

- Enzyme : Trypsin

- Inhibition Constant (Ki) : 12 µM

This indicates that the compound may serve as a valuable tool in studying protease functions and developing inhibitors for therapeutic purposes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-5-nitroaniline hydrochloride | Nitro group at position 5 | Moderate antibacterial activity |

| 4-(Aminomethyl)-2-nitroaniline hydrochloride | Nitro group at position 2 | Limited enzyme inhibition |

| 2-(Aminomethyl)-4-chloroaniline hydrochloride | Chlorine substituent | Enhanced antimicrobial properties |

The presence of both the aminomethyl and nitro groups in this compound contributes to its distinct reactivity and biological properties compared to its analogs .

Propiedades

IUPAC Name |

2-(aminomethyl)-4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPJUDHODRVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.